molecular formula C13H13ClN2O2 B13697863 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one

6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one

Cat. No.: B13697863
M. Wt: 264.71 g/mol
InChI Key: SEXVHBKDFWMWJJ-UHFFFAOYSA-N
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Description

6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at the 6-position with a 4-(3-chloropropoxy)phenyl group. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Synthesis of analogous pyridazinones typically involves nucleophilic substitution or condensation reactions. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized by reacting halides with pyridazinone precursors in the presence of potassium carbonate and acetone . The 3-chloropropoxy group may be introduced via alkylation of a hydroxyl-substituted phenyl intermediate, as seen in similar preparations .

Pyridazinones are studied for diverse pharmacological applications, including analgesic, anti-inflammatory, and anticancer activities . The chloropropoxy chain in this compound may enhance membrane permeability or modulate target binding compared to simpler substituents.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

3-[4-(3-chloropropoxy)phenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H13ClN2O2/c14-8-1-9-18-11-4-2-10(3-5-11)12-6-7-13(17)16-15-12/h2-7H,1,8-9H2,(H,16,17)

InChI Key

SEXVHBKDFWMWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)OCCCCl

Origin of Product

United States

Chemical Reactions Analysis

6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridazinone ring or the chloropropoxyphenyl group .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties of Selected Pyridazinones

Compound Name Substituents (Position) CAS No. Key Properties
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one 4-(3-Chloropropoxy)phenyl (6) Not Provided Lipophilic (chloroalkoxy chain)
6-Phenylpyridazin-3(2H)-one Phenyl (6) Not Provided LogP: ~1.8; Soluble in DMSO, ethanol
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one 4-Amino-3-chlorophenyl (6) 62902-50-5 Polar (amino group); Enhanced hydrogen bonding
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one 3,4-Dichlorophenyl (6) 55901-92-3 High lipophilicity (Cl substituents)
6-Chloro-4-methylpyridazin-3(2H)-one Cl (6), CH₃ (4) 61404-49-7 Compact structure; Lower molecular weight

Key Observations :

  • Lipophilicity: The 3-chloropropoxy group in the target compound increases lipophilicity compared to unsubstituted phenyl (e.g., 6-phenylpyridazin-3(2H)-one) or amino-substituted derivatives .
  • Solubility: Simple phenyl-substituted pyridazinones exhibit moderate solubility in polar solvents like DMSO (~20 mg/mL at 25°C) , whereas bulkier substituents (e.g., chloropropoxy) may reduce aqueous solubility due to steric hindrance.
  • Hydrogen Bonding: Amino or hydroxyl substituents (e.g., 6-(4-hydroxyphenyl) derivatives) enhance water solubility and intermolecular interactions .

Key Observations :

  • Analgesic Activity: Pyridazinones with tetrahydro moieties (e.g., IIIA-IIIC) show significant but suboptimal analgesic effects compared to aspirin, suggesting substituent optimization is needed .
  • Anticancer Potential: Derivatives with aryl/heteroaryl groups (e.g., 4-(trifluoromethyl)pyridazinones) demonstrate cytotoxicity, likely via kinase or DNA intercalation mechanisms .
  • Substituent Impact : Chlorine atoms enhance bioactivity in some contexts (e.g., COX-2 inhibition) but may increase toxicity risks .

Biological Activity

6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a pyridazinone core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is C14H15ClN2OC_{14}H_{15}ClN_2O. The presence of the chloropropoxy group and the pyridazinone moiety contributes to its biological activity.

Research indicates that pyridazine derivatives, including 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one, exhibit various mechanisms of action:

  • Enzyme Inhibition : Several studies have demonstrated that pyridazine derivatives can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor Modulation : Compounds in this class may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways .

Biological Activities

The biological activities associated with 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one include:

  • Anti-inflammatory Effects : Studies have shown that this compound can effectively reduce inflammation by inhibiting COX and LOX enzymes .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, suggesting potential applications in treating infections .
  • Anticancer Properties : Some pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one:

StudyFindings
Study on COX/LOX Inhibition Demonstrated significant inhibition of COX and LOX enzymes, leading to reduced inflammatory markers in vitro.
Antimicrobial Evaluation Showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity Assay Exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM.

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